molecular formula C30H50O B12323630 Hop-17(21)-en-3beta-ol

Hop-17(21)-en-3beta-ol

Cat. No.: B12323630
M. Wt: 426.7 g/mol
InChI Key: DHBQQMHTQXHLJU-UHFFFAOYSA-N
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Description

Hop-17(21)-en-3beta-ol is a triterpenoid compound that belongs to the hopanoid family. These compounds are known for their complex structures and biological significance. This compound is commonly found in the surface wax of plants, particularly in oat panicles and sheaths . It plays a crucial role in protecting plants from environmental stressors such as heat and drought.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hop-17(21)-en-3beta-ol involves the cyclization of 2,3-oxidosqualene, catalyzed by specific oxidosqualene cyclases (OSCs). In particular, two triterpene synthases, AsHS1 and AsHS2, have been identified in Avena strigosa (oat) that produce this compound . The reaction conditions typically involve the expression of these synthases in a suitable host system, such as Nicotiana benthamiana, to facilitate the production of this compound.

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological approaches, utilizing genetically engineered microorganisms to express the necessary enzymes for its synthesis. This method allows for large-scale production of the compound under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

Hop-17(21)-en-3beta-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions typically involve specific temperatures and pH levels to ensure optimal conversion rates.

Major Products Formed

The major products formed from the reactions of this compound include hopenol B and other hopanoid derivatives . These products have significant biological and industrial applications.

Mechanism of Action

The mechanism of action of hop-17(21)-en-3beta-ol involves its interaction with specific molecular targets and pathways. The compound is synthesized through the cyclization of 2,3-oxidosqualene, catalyzed by oxidosqualene cyclases . The resulting hopanoid structure provides stability to plant cell membranes, enhancing their resistance to environmental stressors.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to hop-17(21)-en-3beta-ol include hopenol B, hop-22(29)-ene, and hopan-22-ol . These compounds share structural similarities and are also part of the hopanoid family.

Uniqueness

This compound is unique due to its specific role in plant surface waxes and its synthesis through distinct oxidosqualene cyclases . Its ability to enhance plant resistance to environmental stressors makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

IUPAC Name

5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysen-9-ol

InChI

InChI=1S/C30H50O/c1-19(2)20-11-15-27(5)21(20)12-17-29(7)23(27)9-10-24-28(6)16-14-25(31)26(3,4)22(28)13-18-30(24,29)8/h19,22-25,31H,9-18H2,1-8H3

InChI Key

DHBQQMHTQXHLJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2CCC3(C(C2(CC1)C)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C

Origin of Product

United States

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